molecular formula C13H28O2Si B1403325 (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol CAS No. 1276693-12-9

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol

Cat. No. B1403325
M. Wt: 244.44 g/mol
InChI Key: RZLWGRTZZWQGCZ-UHFFFAOYSA-N
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Description

“(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol” is a chemical compound with the molecular formula C11H24O2Si . It is a liquid at room temperature and has a molecular weight of 216.4 .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl ring, a methanol group, and a tert-butyldimethylsilyl ether group . The InChI code for this compound is 1S/C11H24O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h12H,6-9H2,1-5H3 .

Scientific Research Applications

  • Preparation and Reactivity of Silyl-Substituted Bisketenes :

    • Zhao, Allen, and Tidwell (1993) investigated the formation of 2,3-bis(trimethylsilyl)-1,3-butadiene-1,4-dione, which is similar in structure to the compound . They explored its reactivity with alcohols like ethanol and methanol, providing insights into potential chemical reactions and applications of such silyl-substituted compounds in synthesis (Zhao, Allen, & Tidwell, 1993).
  • Synthesis and Cycloadditions of Alkenyl Isocyanates :

    • Tollenaere and Ghosez (1998) synthesized 1-[(tert-Butyldimethylsilyl)oxy] alkenyl isocyanates, which could be related to the compound . They explored its reactions with acetylenic dienophiles and tosyl cyanide, leading to functionalized pyridines and derivatives of uracil or thymine. This demonstrates potential applications in pharmaceutical and organic chemistry (Tollenaere & Ghosez, 1998).
  • Oxidation Studies in Organic Synthesis :

    • Gimazetdinov et al. (2018) examined oxidations of a compound containing tert-butyl(dimethyl)silyloxy-methyl and cyclopent-2-en-1-yl groups, which are structurally similar to the compound . Their study on the reactions of this compound with m-chloroperoxybenzoic acid and dimethyldioxirane could provide insights into possible oxidation reactions and applications in synthetic chemistry (Gimazetdinov et al., 2018).
  • Isomerization and Protecting Group Studies :

    • Olgivie and Entwistle (1981) researched the isomerization of tert-butyldimethylsilyl protecting groups in ribonucleosides. Their findings on the behavior of such groups in different solvents and conditions could be relevant to understanding the stability and reactivity of similar silyl-protected compounds in biochemical and pharmaceutical contexts (Olgivie & Entwistle, 1981).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and disposing of contents/container in accordance with local regulations .

properties

IUPAC Name

[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O2Si/c1-12(2,3)16(4,5)15-11-13(10-14)8-6-7-9-13/h14H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLWGRTZZWQGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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